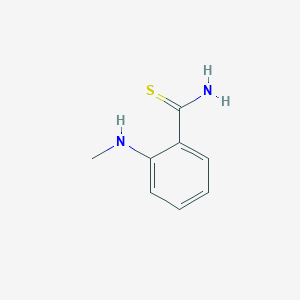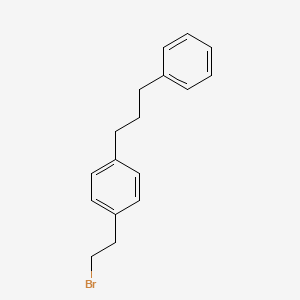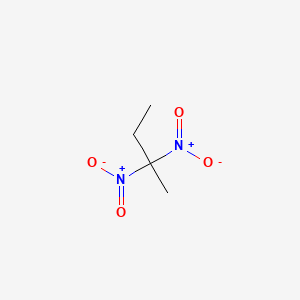
2,2-Dinitrobutane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dinitrobutane is an organic compound with the molecular formula C4H8N2O4. It is a nitroalkane, characterized by the presence of two nitro groups (-NO2) attached to the second carbon of a butane chain. This compound is known for its applications in various fields, including chemistry and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dinitrobutane typically involves the nitration of butane derivatives. One common method includes the reaction of 2-nitropropane with carbon tetrachloride in the presence of a base such as potassium hydroxide. The reaction proceeds through the formation of intermediate nitro compounds, which are further nitrated to yield this compound .
Industrial Production Methods
Industrial production of this compound often employs continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to maintain a high yield and purity of the product. The use of catalysts and controlled temperature conditions are crucial in the industrial synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dinitrobutane undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitro alcohols or nitro ketones.
Reduction: Reduction of this compound typically yields amines or hydroxylamines.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro alcohols and nitro ketones.
Reduction: Amines and hydroxylamines.
Substitution: Various substituted nitro compounds depending on the nucleophile used.
Applications De Recherche Scientifique
2,2-Dinitrobutane has several applications in scientific research:
Chemistry: It is used as a model compound in the study of nitroalkane chemistry and reaction mechanisms.
Biology: Research on its biological effects and potential as a biochemical tool is ongoing.
Medicine: Investigations into its potential therapeutic applications are being explored.
Industry: It is used as an additive in explosives and as a precursor in the synthesis of other chemical compounds
Mécanisme D'action
The mechanism of action of 2,2-Dinitrobutane involves its interaction with molecular targets through its nitro groups. These interactions can lead to the formation of reactive intermediates, which can further react with biological molecules or other chemical entities. The pathways involved include nitro group reduction and subsequent formation of reactive nitrogen species .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dimethyl-2,3-dinitrobutane: Similar in structure but with additional methyl groups.
2,4-Dinitrophenol: Contains nitro groups on a phenol ring, used in different applications.
2-Nitropropane: A simpler nitroalkane with one nitro group.
Uniqueness
2,2-Dinitrobutane is unique due to its specific arrangement of nitro groups on the butane chain, which imparts distinct chemical reactivity and properties compared to other nitroalkanes. Its applications in explosives and as a chemical precursor highlight its importance in both research and industry .
Propriétés
Numéro CAS |
5437-66-1 |
|---|---|
Formule moléculaire |
C4H8N2O4 |
Poids moléculaire |
148.12 g/mol |
Nom IUPAC |
2,2-dinitrobutane |
InChI |
InChI=1S/C4H8N2O4/c1-3-4(2,5(7)8)6(9)10/h3H2,1-2H3 |
Clé InChI |
AAMYJZIYVKBOLY-UHFFFAOYSA-N |
SMILES canonique |
CCC(C)([N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


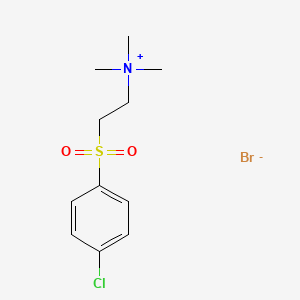
![2-[3-(2-Furyl)phenyl]-1,3-dioxolane](/img/structure/B13999656.png)
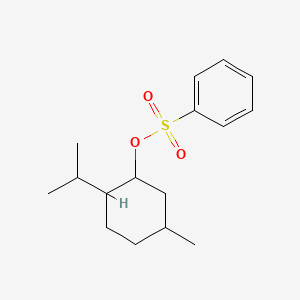
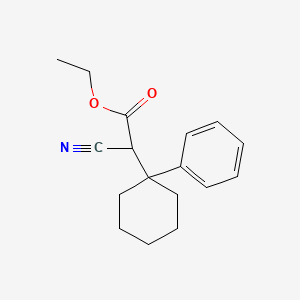
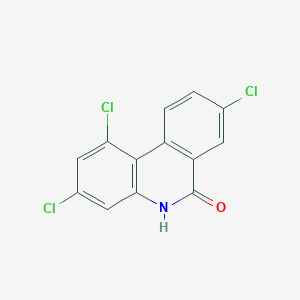
![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)
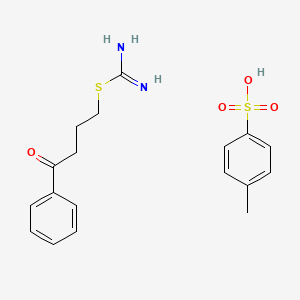
![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)
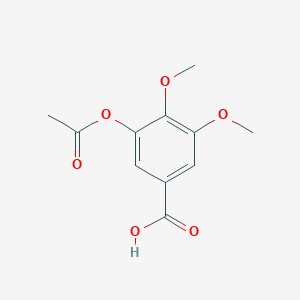
![7-Chloro-1-(2-chloroethyl)-1H-pyrazolo[4,3-d]pyrimidine](/img/structure/B13999711.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)
